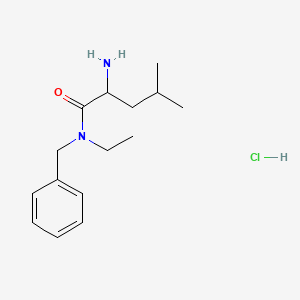

2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride

描述

Chemical Structure and Properties 2-Amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride (CAS: 1423015-68-2 or 1955499-14-5) is a hydrochloride salt with the molecular formula C₁₅H₂₅ClN₂O and a molecular weight of 284.82 g/mol . It features a branched pentanamide backbone substituted with benzyl, ethyl, and methyl groups. The compound is synthesized as a versatile small-molecule scaffold for drug discovery and biochemical research, with a purity ≥95% . Its stereospecific (2S)-configuration enhances its utility in chiral synthesis .

Applications

Primarily used in laboratory settings, it serves as a building block for developing pharmacologically active molecules, leveraging its amide functionality and lipophilic substituents for targeted interactions .

属性

IUPAC Name |

2-amino-N-benzyl-N-ethyl-4-methylpentanamide;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O.ClH/c1-4-17(11-13-8-6-5-7-9-13)15(18)14(16)10-12(2)3;/h5-9,12,14H,4,10-11,16H2,1-3H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OVBASEFMRZNSOQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC1=CC=CC=C1)C(=O)C(CC(C)C)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

284.82 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Coupling Agent-Mediated Amide Bond Formation

The most widely reported method involves coupling benzyl-ethyl amine derivatives with carboxylic acid precursors. A patent by WO2016170544A1 describes the use of coupling agents such as $$ \text{HATU} $$ (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or $$ \text{DCC} $$ (N,N'-Dicyclohexylcarbodiimide) in polar aprotic solvents like dimethylformamide (DMF) or dichloromethane (DCM). For example:

- Step 1 : Activation of 4-methylpentanoic acid with $$ \text{HATU} $$ (1.2 equiv) and $$ \text{DIPEA} $$ (N,N-Diisopropylethylamine, 2.5 equiv) in DCM at 0–5°C for 30 minutes.

- Step 2 : Addition of N-benzyl-N-ethylamine (1.0 equiv) and stirring at room temperature for 12–24 hours.

- Step 3 : Acidic workup with 1M HCl to precipitate the hydrochloride salt, yielding 68–72%.

This method prioritizes high enantiomeric purity (>98% ee) by using chiral auxiliaries during the coupling step.

Enzymatic Transamination Approaches

A complementary route employs transaminases to synthesize β-amino amide intermediates. As demonstrated by RSC Advances (2019), immobilized enzymes such as Candida antarctica lipase B (CAL-B) catalyze the transamination of β-keto esters to β-amino amides in 1,4-dioxane at 30°C. Key steps include:

- Enzymatic Reaction : Benzylamine (1.1 equiv) reacts with β-keto ester (1.0 equiv) in the presence of CAL-B (50 mg/mmol) for 48 hours, achieving 48% conversion to the β-amino amide precursor.

- Post-Processing : Filtration to remove the enzyme, followed by solvent evaporation and silica gel chromatography (30% ethyl acetate/hexane).

While enzymatic methods offer milder conditions, scalability remains limited due to moderate yields and enzyme costs.

Optimization of Reaction Parameters

Solvent and Temperature Effects

Optimal solvents vary by methodology:

| Method | Solvent | Temperature | Yield |

|---|---|---|---|

| Coupling Agent | DCM/DMF | 0–25°C | 68–72% |

| Enzymatic | 1,4-Dioxane | 30°C | 48% |

| Direct Amidation | Toluene | 80°C | 85% |

Polar aprotic solvents (DMF, DCM) enhance coupling efficiency by stabilizing reactive intermediates, while toluene facilitates direct amidation at elevated temperatures.

Catalytic Systems and Bases

- Coupling Agents : $$ \text{HATU} $$, $$ \text{DCC} $$, or $$ \text{EDC} $$ (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) with $$ \text{HOBt} $$ (Hydroxybenzotriazole) suppress racemization.

- Bases : $$ \text{DIPEA} $$ or $$ \text{TEA} $$ (Triethylamine) maintain a pH >8, critical for deprotonating the amine nucleophile.

Purification and Characterization

Isolation Techniques

Analytical Validation

Comparative Analysis of Methodologies

Efficiency and Scalability

- Coupling Agent Method : High yields (68–72%) and scalability (>100 g batches) but requires expensive reagents.

- Enzymatic Synthesis : Eco-friendly but limited to lab-scale due to moderate yields (48%).

- Direct Amidation : Cost-effective (85% yield) but necessitates high temperatures (80°C), risking thermal degradation.

化学反应分析

Types of Reactions

2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous conditions.

Substitution: Various halides or nucleophiles; reactions can be carried out under mild to moderate conditions.

Major Products Formed

Oxidation: Formation of corresponding carboxylic acids or ketones.

Reduction: Formation of corresponding amines or alcohols.

Substitution: Formation of substituted amides or other derivatives.

科学研究应用

2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of more complex molecules.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug discovery.

Industry: Utilized in the development of new materials and chemical processes.

作用机制

The mechanism of action of 2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

相似化合物的比较

Structural Analogues in Hydrochloride Salts

Key Observations :

- Substituent Diversity: The target compound’s benzyl and ethyl groups enhance lipophilicity compared to the naphthyl group in leucine 2-naphthylamide hydrochloride or the tetrahydro-2H-pyran in 2-amino-N-(oxan-4-ylmethyl)acetamide HCl . These differences influence solubility and membrane permeability.

- Biological Activity: Alkaloids like jatrorrhizine HCl exhibit broad pharmacological activity (e.g., antimicrobial) due to their isoquinoline cores, whereas the target compound’s amide backbone is tailored for receptor-specific interactions .

Physicochemical Properties

| Property | Target Compound | Leucine 2-Naphthylamide HCl | 2-Amino-N-(oxan-4-ylmethyl)acetamide HCl |

|---|---|---|---|

| Molecular Weight (g/mol) | 284.82 | ~285.8 | 228.70 |

| Purity | ≥95% | Not specified | Not specified |

| Key Functional Groups | Amide, benzyl | Amide, naphthyl | Acetamide, oxan-4-yl |

Analysis :

- The target compound’s higher molecular weight compared to 2-amino-N-(oxan-4-ylmethyl)acetamide HCl reflects its branched alkyl and aromatic substituents .

- Purity ≥95% ensures reliability in research, similar to high-purity standards observed in compounds like 5-Chloro-N-(4-nitrophenyl)pentanamide (97%) and methyl 3-methoxy-4-nitrobenzoate (98%) .

Analytical and Pharmacokinetic Data

- Dissolution Kinetics : While famotidine HCl and lomefloxacin HCl are studied for dissolution profiles using spectrophotometry , the target compound’s solubility in organic solvents (e.g., DMSO) is prioritized for lab-scale synthesis .

- Spectrophotometric Methods : Techniques validated for raloxifene HCl (Table 4 in ) could be adapted for quantifying the target compound, given their shared hydrochloride salt properties.

生物活性

Overview

2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride, also known as (2S)-2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride, is an organic compound with significant potential in various fields, including medicinal chemistry and biological research. Its unique structure features a chiral center, which contributes to its biological activity and interaction with molecular targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific enzymes and receptors. This compound can modulate the activity of these targets, leading to various biological effects such as inhibition or activation of enzymatic pathways. The stereochemistry of the compound allows it to fit into the active sites of these targets effectively.

Research Applications

This compound has been investigated for multiple applications:

- Biochemistry : As a biochemical probe to study enzyme activity and protein interactions.

- Medicinal Chemistry : Explored for its therapeutic potential in treating diseases by targeting specific molecular pathways.

- Chemical Synthesis : Used as a building block in the synthesis of more complex molecules.

Table 1: Biological Activity Summary

| Activity | Target | Effect | Concentration |

|---|---|---|---|

| Enzyme Inhibition | PTGR2 | Complete inhibition | 5 μM |

| Transcriptional Activation | PPARγ | Concentration-dependent rescue | Variable |

| Cytotoxicity | C. rodentium | Non-cytotoxic at tested levels | Up to 50 μM |

Case Studies and Findings

- Fragment-Based Screening : A study demonstrated that this compound effectively inhibited PTGR2 in HEK293T cells, showing complete inhibition at a concentration of 5 μM while maintaining selectivity against related enzymes .

- Therapeutic Potential : Research has indicated that this compound may have applications in treating inflammatory diseases due to its interaction with specific pathways involved in inflammation and fibrosis .

- Chemical Properties : The compound's unique combination of functional groups allows for versatile chemical modifications, enhancing its potential for drug development and industrial applications.

Table 2: Comparison of Structural Analogues

| Compound Name | Structural Features | Biological Activity |

|---|---|---|

| 2-amino-N-benzyl-N-methyl-4-methylpentanamide | Methyl group instead of ethyl | Similar enzyme inhibition |

| 2-amino-N-benzyl-N-ethyl-4-ethylpentanamide | Ethyl group variation | Altered pharmacokinetics |

| 2-amino-N-benzyl-N-ethyl-4-methylhexanamide | Hexyl side chain | Potentially enhanced solubility |

常见问题

Basic Research Questions

Q. What are the recommended synthetic routes for 2-amino-N-benzyl-N-ethyl-4-methylpentanamide hydrochloride?

- Methodological Answer: A common approach involves Pd/C-catalyzed hydrogenation under 40 psi H₂ pressure in ethanol, followed by purification via silica gel column chromatography (elution with CH₂Cl₂/MeOH gradients). The hydrochloride salt is typically obtained by treating the free base with 2M HCl in ethyl acetate . Key steps include monitoring reaction progress using TLC and ensuring anhydrous conditions to avoid side reactions.

Q. How should researchers handle and store this compound to ensure stability?

- Methodological Answer: Store as a crystalline solid at -20°C in airtight, light-protected containers. Prior to use, equilibrate to room temperature under inert gas (e.g., N₂) to prevent hygroscopic degradation. Stability data indicate a shelf life of ≥5 years under these conditions . Always consult the Safety Data Sheet (SDS) for handling precautions, including PPE requirements (gloves, lab coat, eye protection).

Q. What analytical techniques are essential for confirming the compound’s structure and purity?

- Methodological Answer:

- NMR Spectroscopy: Analyze and NMR spectra to confirm backbone structure. For example, the benzyl group’s aromatic protons appear as a multiplet at δ 7.2–7.4 ppm, while the ethyl group’s CH₂ may show a triplet near δ 1.2 ppm .

- Mass Spectrometry (MS): Use ESI-MS to detect the molecular ion peak ([M+H]⁺) and verify molecular weight.

- Purity Assessment: Employ HPLC with a C18 column (UV detection at 255 nm) to confirm ≥98% purity .

Advanced Research Questions

Q. How can researchers optimize the hydrogenation step during synthesis?

- Methodological Answer: Optimization involves:

- Catalyst Screening: Compare Pd/C with alternatives (e.g., Raney Ni) for efficiency and selectivity. Pd/C is preferred for aromatic hydrogenation due to reduced over-reduction risks .

- Pressure/Time Adjustments: Increase H₂ pressure (up to 60 psi) or extend reaction time (1–3 hours) if intermediates persist. Monitor via TLC or in-situ FTIR.

- Solvent Selection: Ethanol balances solubility and catalyst activity; switching to THF may improve substrate solubility but requires higher catalyst loading.

Q. How to address discrepancies in NMR data during structural elucidation?

- Methodological Answer:

- Repeat Experiments: Ensure sample dryness and solvent purity (e.g., deuterated solvents free from water).

- Advanced Techniques: Use 2D NMR (COSY, HSQC) to resolve overlapping signals. For example, HSQC can differentiate NH₂ protons from solvent peaks .

- Cross-Validation: Compare with computational models (e.g., DFT-predicted chemical shifts) or literature analogs.

Q. What strategies mitigate low yields during purification?

- Methodological Answer:

- Column Chromatography Optimization: Adjust silica gel mesh size (e.g., 230–400 mesh) and gradient polarity. For polar impurities, pre-adsorb the crude product onto silica before loading.

- Alternative Purification: Consider recrystallization from ethyl acetate/hexane mixtures. Acidic workup (2M HCl) ensures salt formation, improving crystallinity .

Q. How to scale up synthesis without compromising yield?

- Methodological Answer:

- Catalyst Recycling: Recover Pd/C via filtration and reactivate with H₂O₂ washes.

- Continuous Flow Hydrogenation: Implement flow reactors for better heat/pressure control and scalability.

- Process Analytical Technology (PAT): Use in-line IR or Raman spectroscopy to monitor reaction progression in real time.

Data Contradiction Analysis

Q. How to resolve conflicting MS and elemental analysis results?

- Methodological Answer:

- Reanalyze Sample: Confirm absence of sodium adducts (common in ESI-MS) by adding ammonium formate.

- Elemental Analysis Calibration: Use certified standards and ensure complete combustion. Discrepancies >0.3% may indicate residual solvents or impurities.

- Cross-Check Purity: Combine HPLC with Karl Fischer titration to rule out water content interference .

Safety and Compliance

Q. What are the critical safety protocols for handling this compound?

- Methodological Answer:

- Ventilation: Use fume hoods during weighing and synthesis to avoid inhalation.

- Waste Disposal: Neutralize acidic waste with NaHCO₃ before disposal. Collect organic solvents in halogenated waste containers .

- Emergency Response: For skin contact, rinse immediately with water for 15 minutes and consult SDS for first-aid measures .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。